molecular formula C18H18N2O3 B2674160 N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide CAS No. 905680-96-8

N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide

Cat. No.: B2674160
CAS No.: 905680-96-8
M. Wt: 310.353
InChI Key: RDHNTLUFWSIESK-UHFFFAOYSA-N
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Description

N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxyphenyl group, a pyrrolidinone ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-lactam.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using a methoxyphenyl halide and a suitable nucleophile.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amidation reaction between the pyrrolidinone intermediate and benzoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methoxyphenyl halide and a suitable nucleophile in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea
  • N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide
  • N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)nicotinamide

Uniqueness

N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research and development.

Biological Activity

N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

This compound contains a methoxyphenyl group , a pyrrolidinone ring , and a benzamide moiety . Its molecular formula is C18H20N2O2C_{18}H_{20}N_{2}O_{2}, and it is characterized by the following structural features:

  • Methoxy Group : Enhances solubility and may influence pharmacokinetics.
  • Pyrrolidinone Ring : Imparts structural rigidity and potential interactions with biological targets.
  • Benzamide Moiety : Commonly associated with various biological activities, including enzyme inhibition.

The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that the compound may act as:

  • Enzyme Inhibitor : It inhibits certain enzymes involved in metabolic pathways, which can lead to altered cellular signaling.
  • Receptor Modulator : The compound may bind to specific receptors, influencing their activity and downstream signaling cascades.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance:

  • MCF Cell Line : Flow cytometry results indicated that the compound accelerates apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent .

Enzyme Interaction Studies

The compound has been evaluated for its effects on several enzymes:

Enzyme TargetActivity ObservedReference
Cyclooxygenase (COX)Inhibition observed
Protein Kinase B (AKT)Modulation of activity
Human Concentrative Nucleoside Transporter 2 (hCNT2)Inhibition with IC50 values indicating potency

Study 1: Anticancer Efficacy

A study conducted on tumor-bearing mice demonstrated that treatment with this compound resulted in significant tumor growth suppression compared to control groups. The compound's mechanism was linked to its ability to induce apoptosis and inhibit cell proliferation .

Study 2: Enzyme Inhibition

In vitro studies revealed that this compound effectively inhibited the activity of COX enzymes, which play a critical role in inflammation and cancer progression. The compound's IC50 values were comparable to established inhibitors, suggesting its potential for therapeutic applications .

Properties

IUPAC Name

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-23-16-9-5-8-15(11-16)20-12-14(10-17(20)21)19-18(22)13-6-3-2-4-7-13/h2-9,11,14H,10,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHNTLUFWSIESK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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